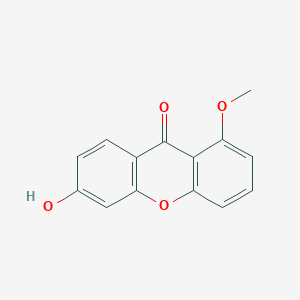

6-hydroxy-1-methoxy-9H-xanthen-9-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10O4 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

6-hydroxy-1-methoxyxanthen-9-one |

InChI |

InChI=1S/C14H10O4/c1-17-10-3-2-4-11-13(10)14(16)9-6-5-8(15)7-12(9)18-11/h2-7,15H,1H3 |

InChI Key |

UKPKWIBNYWUEMK-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C(=O)C3=C(O2)C=C(C=C3)O |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(O2)C=C(C=C3)O |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for 6 Hydroxy 1 Methoxy 9h Xanthen 9 One Analogues

Classical and Established Xanthone (B1684191) Synthesis Methodologies

Several classical methods have been pivotal in the synthesis of xanthones for many years. Among the most prominent are the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, electrophilic cycloacylation of 2-aryloxybenzoic acids, and syntheses involving diaryl ether intermediates. nih.govproquest.com These techniques are valued for their reliability and have been extensively used to generate a wide array of xanthone derivatives.

The Grover, Shah, and Shah (GSS) reaction is a convenient and widely used one-step method for the preparation of hydroxyxanthones. proquest.comrsc.org This reaction involves the condensation of a phenol with a salicylic (B10762653) acid derivative in the presence of a condensing agent. researchgate.net A common and effective combination of condensing agents is zinc chloride and phosphoryl chloride. researchgate.net

The reaction proceeds through the initial formation of a 2,2'-dihydroxybenzophenone intermediate via Friedel-Crafts acylation. researchgate.net This intermediate then undergoes cyclization through a dehydration process to yield the final xanthone skeleton. researchgate.net The GSS reaction is particularly useful for synthesizing xanthones with specific hydroxylation patterns, dictated by the choice of the starting phenol and salicylic acid.

Table 1: Examples of Xanthone Synthesis via Grover, Shah, and Shah Reaction

| Phenol Reactant | Salicylic Acid Derivative | Condensing Agent | Product | Reference |

|---|---|---|---|---|

| Phloroglucinol | 2-Hydroxy-4-methoxybenzoic acid | ZnCl₂/POCl₃ | 1,3-Dihydroxy-7-methoxyxanthone | instras.com |

The cyclodehydration of 2,2'-dihydroxybenzophenones is a key step in many xanthone syntheses and can also be considered a distinct synthetic route when the benzophenone (B1666685) intermediate is prepared separately. nih.govmatilda.science This intramolecular dehydration reaction leads to the formation of the central pyrone ring of the xanthone scaffold. researchgate.net

The reaction is typically acid-catalyzed, and various dehydrating agents can be employed. wikipedia.org Microwave-assisted annulation using sodium acetate (B1210297) as a catalyst has also been shown to be an efficient method for this transformation, leading to high yields of the corresponding dihydroxyxanthone. sc.edu For instance, the synthesis of 3,6-dihydroxyxanthone from 2,2',4,4'-tetrahydroxybenzophenone has been optimized using this microwave-assisted approach. sc.edu

Table 2: Conditions for Cyclodehydration of 2,2'-Dihydroxybenzophenones

| Starting Benzophenone | Dehydrating Agent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,2',4,4'-Tetrahydroxybenzophenone | Sodium Acetate | Microwave, 200 °C, 30-40 min | 3,6-Dihydroxyxanthone | 93% | sc.edu |

Another important classical route to xanthones is the electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.govproquest.com This method involves the intramolecular Friedel-Crafts acylation of a diaryl ether derivative. The 2-aryloxybenzoic acid intermediate is typically prepared via an Ullmann condensation between an ortho-halogenated benzoic acid and a phenol. researchgate.net

The subsequent cyclization is promoted by strong acids or other activating agents, leading to the formation of the xanthone core. This method provides a versatile approach to xanthones with various substituents on both aromatic rings, depending on the starting materials used in the Ullmann condensation.

The synthesis of xanthones can also be approached through the formation of a diaryl ether linkage as a key step, followed by cyclization to form the xanthone nucleus. The Ullmann condensation is a traditional method for forming diaryl ethers, involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst. scielo.org.mx

More modern approaches to diaryl ether synthesis, which can be applied to xanthone synthesis, include palladium-catalyzed cross-coupling reactions. These methods often offer milder reaction conditions and broader substrate scope compared to the classical Ullmann reaction. Once the diaryl ether intermediate is formed, subsequent intramolecular cyclization, often through Friedel-Crafts acylation or other cyclization strategies, yields the xanthone product.

Advanced and Green Chemistry Approaches in Xanthone Synthesis

In recent years, there has been a growing interest in developing more sustainable and efficient methods for xanthone synthesis. These advanced and green chemistry approaches aim to reduce the use of harsh reagents, minimize waste, and improve energy efficiency.

Photochemical methods offer a green and efficient alternative for the synthesis of the xanthone core. mdpi.com One such approach involves the visible light-induced photocatalytic oxidation of 9H-xanthenes to the corresponding xanthones. nih.gov This method utilizes molecular oxygen as a green oxidant and a metal-free photocatalyst, such as riboflavin tetraacetate, under visible light irradiation. nih.gov

This photo-oxidation process is highly efficient, often providing high to quantitative yields of the xanthone product. nih.gov The reaction can be applied to a variety of substituted 9H-xanthenes, allowing for the synthesis of a range of xanthone analogues. mdpi.com This photochemical approach avoids the use of harsh oxidizing agents and high temperatures often required in classical oxidation methods.

Table 3: Photocatalytic Oxidation of 9H-Xanthenes to Xanthones

| 9H-Xanthene Derivative | Photocatalyst | Oxidant | Light Source | Yield | Reference |

|---|---|---|---|---|---|

| 9H-Xanthene | Riboflavin Tetraacetate | O₂ | Visible Blue Light | High | nih.gov |

| 2-Methyl-9H-xanthene | Riboflavin Tetraacetate | O₂ | Visible Blue Light | High | mdpi.com |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like xanthones from simple precursors in a single step. mdpi.comresearchgate.net These reactions are valued for their atom economy, reduction of waste, and simplification of purification processes. mdpi.com The synthesis of xanthenones, which are derivatives of xanthones, can be achieved via a one-pot, three-component reaction involving an aldehyde, a phenolic compound (like β-naphthol), and a cyclic 1,3-dicarbonyl compound (like dimedone). scielo.brresearchgate.net This approach offers several advantages, including short reaction times, high yields, and often solvent-free conditions. scielo.brresearchgate.net

The general mechanism for this type of reaction is proposed to involve the formation of an ortho-quinone methide intermediate, generated from the nucleophilic attack of the phenol on the aldehyde, followed by dehydration. scielo.br The regioselectivity of the reaction is a critical aspect, with theoretical calculations suggesting that both kinetic and thermodynamic factors control the specific outcome of the addition. scielo.brscielo.br The versatility of MCRs allows for the synthesis of a diverse library of xanthone derivatives by varying the starting components. researcher.life

Table 1: Examples of Catalysts Used in One-Pot Synthesis of Xanthenones

| Catalyst Type | Specific Catalyst Example | Key Advantages | Reference |

| Natural Organic Acid | Oxalic Acid | Eco-friendly, user-friendly, good yields, short reaction time | scielo.br |

| Lewis/Brönsted Acids | Indium(III) chloride, Scandium(II) triflate | Effective catalysis for multicomponent reactions | scielo.br |

| Supported Catalyst | 1,4-diazabicyclo[2.2.2]octane on Amberlyst-15 | Heterogeneous, recyclable, solventless conditions | mdpi.com |

| Ionic Liquids | Functionalized ionic liquids | Alternative reaction media | scielo.br |

Catalytic Synthesis (e.g., Natural Organic Acids, Nanocomposites)

Catalysis plays a pivotal role in the modern synthesis of xanthones, offering greener and more efficient alternatives to traditional methods that often require harsh conditions. researchgate.net

Natural Organic Acids (NOAs): Natural organic acids such as oxalic acid, malonic acid, and acetic acid have been successfully employed as green catalysts for the one-pot synthesis of xanthenones. scielo.brresearchgate.net These catalysts are biodegradable, readily available, and considered more environmentally friendly than many conventional Lewis or Brönsted acids. scielo.brresearchgate.net In optimization studies for a three-component reaction, oxalic acid was identified as the most effective NOA catalyst, providing yields of up to 93%. scielo.brscielo.br The use of NOAs aligns with the principles of green chemistry by providing an eco-friendly and user-friendly methodology. scielo.br

Nanocomposites and Other Modern Catalysts: The field of catalytic synthesis for xanthones extends beyond NOAs. Palladium nanoparticles have been used to achieve high-yield (up to 88%) and highly regioselective synthesis of xanthone derivatives. mdpi.com These nanopalladium catalysts demonstrate high stability and can be recycled for multiple consecutive cycles without a significant loss in activity. mdpi.com Other heterogeneous catalysts, such as 1,4-diazabicyclo[2.2.2]octane supported on Amberlyst-15, have been developed for the solvent-free synthesis of benzoxanthenones, highlighting the move towards recyclable and environmentally benign catalytic systems. mdpi.com Metal-free photocatalytic methods using visible light and catalysts like riboflavin tetraacetate also represent a modern approach to xanthone synthesis. nih.gov

Electrocyclization and Oxidation Processes

Electrocyclization and subsequent oxidation reactions provide a powerful pathway for constructing the tricyclic xanthone core. A photoinduced electrocyclization and oxidation of (E)-3-styrylflavones has been reported as a method for synthesizing 5-arylbenzo[c]xanthones. researchgate.net

A highly convergent approach for synthesizing complex polycyclic xanthones has utilized a 6π-electrocyclization to construct a highly substituted dihydrophenanthrenol fragment, which serves as a key intermediate for the xanthone skeleton. researchgate.net This strategy demonstrates the power of pericyclic reactions in building complex molecular architectures.

Furthermore, the direct oxidation of xanthene precursors is a common method to produce the corresponding xanthone. nih.gov Photocatalytic oxidation using visible light, molecular oxygen as the oxidant, and a metal-free photocatalyst like riboflavin tetraacetate can efficiently convert 9H-xanthenes into 9H-xanthen-9-ones in high to quantitative yields. nih.gov This method is attractive due to its mild conditions and use of environmentally friendly reagents. nih.gov

Regioselective Functionalization and Derivatization of Xanthone Skeletons

The biological activity of xanthone derivatives is highly dependent on the type, number, and position of substituents on the dibenzo-γ-pyrone core. mdpi.comnih.gov Therefore, regioselective functionalization is crucial for developing analogues with specific properties. Organic synthesis provides the tools to access substitution patterns that may not be available through natural biosynthetic pathways. nih.gov

Controlled Introduction of Hydroxyl Groups

The position and number of hydroxyl groups on the xanthone skeleton significantly influence its chemical properties and biological activity. ijcea.orgmdpi.com For instance, computational studies on monohydroxyxanthone isomers have shown that the position of the hydroxyl group affects the electron density distribution and thermodynamic stability of the molecule. mdpi.com The 1-hydroxyxanthone (B191526) isomer is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. mdpi.com

Synthetic strategies often involve the cyclization of appropriately substituted 2-hydroxy-2′-methoxybenzophenones or the electrophilic cycloacylation of 2-aryloxybenzoic acids. researchgate.net The choice of starting materials with pre-defined hydroxylation patterns is a primary method for controlling the final placement of hydroxyl groups. Studies have highlighted the importance of the hydroxyl group at the 3-position for enhancing anticancer activity in certain breast cancer cell lines. ijcea.orgsemanticscholar.org Synthesizing a series of hydroxyxanthones allows for systematic evaluation of structure-activity relationships. nih.gov

Selective Methoxylation Procedures

Selective methoxylation and demethylation are key tools for modifying the functionality of hydroxyl groups on the xanthone scaffold. These transformations can alter the molecule's solubility, hydrogen-bonding capability, and metabolic stability. Efficient syntheses of natural hydroxymethoxyxanthones often rely on selective demethylation of polymethoxyxanthone precursors using acidic or basic reagents. researchgate.net For example, selective demethylation of methylated 1,3,5,6-tetrahydroxyxanthones has been observed to occur at the 5-position with acidic reagents. researchgate.net

Conversely, selective methylation procedures are used to convert specific hydroxyl groups to methoxy (B1213986) groups. researchgate.net The synthesis of various oxygenated xanthones has been achieved through the preparation of 2-hydroxy-2′-methoxybenzophenones followed by base-catalyzed cyclization, which eliminates methanol to form the xanthone ring. researchgate.net These procedures, combined with selective protection and deprotection strategies, allow for precise control over the methoxylation pattern of the final xanthone analogue.

Prenylation Strategies

Prenylated xanthones are the most abundant group of xanthones found in nature and exhibit a wide range of pharmacological activities. benthamdirect.com The lipophilic prenyl side chains can enhance the molecule's interaction with biological membranes and proteins. researchgate.net Synthetic strategies to introduce these groups onto the xanthone skeleton are therefore of significant interest.

Common methods for synthesizing prenylated xanthones include:

Simple Prenylation: This typically involves the reaction of a hydroxyxanthone with a prenylating agent, such as prenyl bromide, often in an alkaline medium. nih.gov

Claisen Rearrangement: O-prenylated intermediates can undergo a thermal or catalytic Claisen rearrangement to form C-prenylated derivatives. benthamdirect.comnih.gov Mechanistically, the prenylation at a hydroxyl group can be followed by an ortho-Claisen rearrangement of the prenyl group to an adjacent carbon atom on the aromatic ring. nih.gov

Direct C-Prenylation: Reagents like 2-methylbut-3-en-2-ol with boron trifluoride can be used for the direct and selective prenylation of the aromatic rings of a xanthone. mdpi.com For example, 1,3-dihydroxy-4-prenylxanthone can be successfully obtained from 1,3-dihydroxyxanthone using this method. mdpi.com

The choice of strategy allows for the controlled introduction of prenyl, geranyl, or other isoprenoid chains at various positions on the xanthone core, leading to a diverse range of analogues for biological screening. benthamdirect.comnih.gov

Halogenation and Chloro-Substitution Techniques

The introduction of halogen atoms, particularly chlorine, onto the xanthone scaffold is a significant strategy for modifying the physicochemical and biological properties of 6-hydroxy-1-methoxy-9H-xanthen-9-one analogues. The process typically involves electrophilic aromatic substitution, where the positions of substitution are dictated by the directing effects of the existing hydroxyl and methoxy groups.

A common and effective method for the chlorination of hydroxyxanthones involves the use of N-chlorosuccinimide (NCS) as the chlorine source. uniroma1.it This reaction is often facilitated by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in a suitable solvent system like ethanol. uniroma1.it The hydroxyl and methoxy groups on the xanthone nucleus are ortho-, para-directing and activating, which facilitates the electrophilic substitution. For a substrate like this compound, the chlorine atom would be directed to the activated positions ortho and para to these groups.

The general procedure involves reacting the parent hydroxyxanthone with NCS in the presence of catalytic p-TsOH and sodium chloride in ethanol at a moderately elevated temperature, for instance, 40°C. uniroma1.it The reaction progress can be monitored by thin-layer chromatography (TLC). This method provides a moderate yield of the desired chloro-substituted derivatives. uniroma1.it The introduction of a chloro group can significantly alter the electronic distribution of the xanthone ring system.

Table 1: Representative Halogenation of Hydroxyxanthone Derivatives

| Starting Material | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroxyxanthone | NCS/p-TsOH/NaCl/EtOH, 40°C, 1h | Chloro-hydroxyxanthone | Moderate | uniroma1.it |

| Bromo-substituted Hydroxyxanthone | Bromine/Glacial Acetic Acid | Dibromo-hydroxyxanthone | 82-84% | uniroma1.it |

This table illustrates general techniques for halogenating the xanthone core, which are applicable for the derivatization of this compound.

Synthesis of Carboxyxanthones

The synthesis of carboxyxanthones, which are xanthone derivatives bearing a carboxylic acid group, can be achieved through several strategic pathways. These methods allow for the introduction of a carboxyl group onto various positions of the this compound core structure, leading to a diverse range of analogues. researchgate.net

One prevalent method involves the construction of the xanthone ring from precursors that already contain the necessary functional groups for forming the carboxylic acid. This often begins with an Ullmann coupling reaction between an aryl halide and a phenol to form a diaryl ether intermediate. This intermediate is then subjected to an intramolecular electrophilic cyclization, often catalyzed by polyphosphoric acid, to yield the xanthone-carboxylic acid derivative. researchgate.net

Another significant strategy is the oxidation of a pre-existing functional group, such as a methyl group, on the xanthone ring. For instance, a methylxanthone can be oxidized to the corresponding carboxylic acid. A relevant example is the synthesis of 1-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid. This synthesis starts with 1-hydroxyxanthone, which undergoes Friedel-Crafts acylation and methylation. The resulting intermediate is then oxidized using sodium hypobromite (NaBrO) to afford the final carboxyxanthone. researchgate.net This approach is particularly useful for derivatizing specific positions on the xanthone scaffold.

Table 2: General Methodologies for the Synthesis of Carboxyxanthones

| Synthetic Strategy | Key Steps | Precursors | Target Compound Type | Reference |

|---|

This table summarizes key synthetic routes applicable for the preparation of carboxylated analogues of this compound.

Preparation of Glycosylated and Pyranoxanthone Derivatives

Glycosylation, the attachment of a sugar moiety to the xanthone core, is a crucial derivatization strategy to enhance properties such as solubility. nih.govnih.gov For a molecule like this compound, the 6-hydroxy group serves as a prime site for O-glycosylation.

A classic and widely used method for this transformation is the Koenigs-Knorr reaction. wikipedia.org This reaction involves the coupling of a glycosyl halide (e.g., acetobromoglucose) with the hydroxyl group of the xanthone. The reaction is typically promoted by a heavy metal salt, such as silver carbonate or silver oxide, which acts as a halide acceptor. wikipedia.orgresearchgate.net The use of an acetyl protecting group on the sugar donor at the C2 position often leads to the formation of a 1,2-trans glycosidic linkage due to anchimeric assistance. wikipedia.org The synthesis is generally carried out in an aprotic solvent. Following the coupling reaction, the protecting groups on the sugar (e.g., acetyl groups) are removed by deacetylation under basic conditions to yield the final xanthone O-glycoside.

Table 3: Synthesis of Xanthone O-Glycosides via Koenigs-Knorr Reaction

| Aglycone (Xanthone) | Glycosyl Donor | Promoter/Conditions | Product | Reference |

|---|---|---|---|---|

| Hydroxyxanthone | Acetyl-α-D-glycosyl bromide | Silver Carbonate, Pyridine | Hydroxy-xanthone-3-O-β-glycoside | researchgate.net |

| Protected Hydroxyxanthone | Acetobromoglucose | Silver Carbonate | 1-O-β-D-Glucoside of Xanthone | wikipedia.orgresearchgate.net |

This table provides a general overview of the Koenigs-Knorr reaction for the synthesis of O-glycosylated xanthones.

Pyranoxanthones are derivatives where a pyran ring is fused to the xanthone scaffold. The synthesis of these analogues from a this compound precursor can be accomplished through various routes.

One common method for synthesizing pyranoxanthones is through the dehydrogenation of a corresponding dihydropyranoxanthone intermediate. This oxidation step is often achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a dry solvent like dioxane. nih.gov The dihydropyranoxanthone precursor is typically synthesized via the cyclization of a prenylated xanthone.

An alternative pathway involves the O-propargylation of a hydroxyxanthone, followed by a cyclization reaction to form the pyran ring. This method provides a direct route to the pyranoxanthone scaffold and is valuable for creating a variety of substituted derivatives. researchgate.net The synthesis of new pyranoxanthones is crucial for expanding the chemical diversity and exploring the structure-activity relationships of this class of compounds. nih.govresearchgate.net

Table 4: Synthetic Approaches to Pyranoxanthones

| Method | Key Reagent/Step | Precursor | Product Type | Reference |

|---|---|---|---|---|

| Dehydrogenation | DDQ in dry dioxane | Dihydropyranoxanthone | Pyranoxanthone | nih.gov |

| Cyclization | O-propargylation followed by cyclization | Hydroxyxanthone | Pyranoxanthone | researchgate.net |

This table outlines common synthetic strategies for the preparation of pyranoxanthone derivatives from xanthone precursors.

Structural Elucidation and Advanced Spectroscopic Analysis of 6 Hydroxy 1 Methoxy 9h Xanthen 9 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, including xanthones. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In xanthone (B1684191) derivatives, the chemical shifts (δ) of the aromatic protons are particularly informative for determining the substitution pattern on the bicyclic ring system.

For a compound like 6-hydroxy-1-methoxy-9H-xanthen-9-one, the aromatic protons would exhibit distinct chemical shifts influenced by the electron-donating effects of the hydroxyl and methoxy (B1213986) groups and the electron-withdrawing effect of the carbonyl group. Protons ortho and para to the hydroxyl and methoxy groups are expected to be shielded and resonate at higher fields (lower ppm values), while protons in the vicinity of the carbonyl group will be deshielded and appear at lower fields (higher ppm values).

A chelated hydroxyl group, such as one at the C-1 position, typically shows a signal at a very low field, often above δ 12.0 ppm. unsri.ac.id The protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. redalyc.org The coupling patterns (e.g., doublets, triplets) between adjacent aromatic protons, characterized by their coupling constants (J values), are crucial for assigning their specific positions on the xanthone scaffold.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar xanthone structures.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.80 - 7.00 | d | 8.0 - 9.0 |

| H-3 | 7.20 - 7.40 | t | 7.5 - 8.5 |

| H-4 | 6.90 - 7.10 | d | 7.0 - 8.0 |

| H-5 | 7.50 - 7.70 | d | 8.5 - 9.5 |

| H-7 | 6.60 - 6.80 | d | 2.0 - 3.0 |

| H-8 | 6.70 - 6.90 | dd | 8.5 - 9.5, 2.0 - 3.0 |

| 1-OCH₃ | 3.85 - 4.00 | s | - |

| 6-OH | 9.00 - 10.00 | s (broad) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms in xanthones are highly dependent on their chemical environment.

The carbonyl carbon (C-9) is the most deshielded and typically resonates in the range of δ 175-185 ppm. unsri.ac.id Carbons bearing electron-donating hydroxyl or methoxy groups are shifted downfield (to higher ppm values) compared to unsubstituted aromatic carbons. The specific chemical shifts of the quaternary carbons and the protonated carbons are key to confirming the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar xanthone structures.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 160.0 - 165.0 |

| C-2 | 110.0 - 115.0 |

| C-3 | 120.0 - 125.0 |

| C-4 | 105.0 - 110.0 |

| C-4a | 155.0 - 160.0 |

| C-5 | 115.0 - 120.0 |

| C-5a | 145.0 - 150.0 |

| C-6 | 150.0 - 155.0 |

| C-7 | 100.0 - 105.0 |

| C-8 | 125.0 - 130.0 |

| C-8a | 120.0 - 125.0 |

| C-9 | 180.0 - 185.0 |

| C-9a | 105.0 - 110.0 |

| 1-OCH₃ | 55.0 - 60.0 |

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing definitive evidence for the structural connectivity and spatial arrangement of atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For xanthones, COSY spectra are invaluable for tracing the connectivity of protons within the aromatic rings. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment is crucial for assigning the ¹³C signals of protonated carbons by linking them to their attached, and often already assigned, protons. researchgate.netsdsu.edumdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). This is arguably the most powerful tool for assembling the complete molecular structure, as it allows for the connection of different fragments of the molecule. For instance, correlations from the methoxy protons to the C-1 carbon would confirm the position of the methoxy group. researchgate.netsdsu.edumdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This is particularly useful for determining the relative stereochemistry and spatial arrangement of substituents. For example, a NOESY correlation between the methoxy protons and a proton on the adjacent ring could provide information about the preferred conformation of the molecule. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₀O₄), HRMS would be used to confirm this exact molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of accuracy. mdpi.com

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 243.0652 |

| [M+Na]⁺ | 265.0471 |

| [M-H]⁻ | 241.0506 |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like hydroxylated and methoxylated xanthones. ESI-MS typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. Tandem mass spectrometry (MS/MS) experiments, often performed with ESI, involve the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. The fragmentation pathways of xanthones often involve the loss of small neutral molecules such as CO, CHO, and CH₃ from the xanthone core, providing valuable clues about the nature and position of the substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

For this compound, the IR and Raman spectra are expected to exhibit characteristic bands corresponding to its key functional moieties: a hydroxyl group, a methoxy group, an aromatic ether linkage, a carbonyl group, and the tricyclic aromatic system.

Key Vibrational Modes for this compound:

O-H Vibrations: The hydroxyl group gives rise to a characteristic stretching vibration (νO-H), typically appearing as a broad band in the IR spectrum in the region of 3500-3200 cm⁻¹ due to intermolecular hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching vibrations (νC-H) are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy group will be observed just below 3000 cm⁻¹.

C=O Vibration: The conjugated carbonyl group (C=O) of the γ-pyrone ring is a strong IR absorber and is also Raman active. Its stretching vibration (νC=O) is typically found in the 1650–1720 cm⁻¹ range. nih.gov The exact position is sensitive to electronic effects and hydrogen bonding; interaction with the hydroxyl group can lower this frequency.

Aromatic C=C Vibrations: Multiple bands corresponding to the C=C stretching vibrations within the aromatic rings are expected in the 1600–1450 cm⁻¹ region.

C-O Vibrations: Strong IR absorptions corresponding to the asymmetric C-O-C stretching of the aryl ether and the methoxy group are anticipated in the 1275-1200 cm⁻¹ region. bldpharm.com The corresponding symmetric stretch appears at a lower frequency.

The table below summarizes the expected vibrational frequencies based on data from analogous xanthone structures. nih.govmdpi.comresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique | Notes |

|---|---|---|---|---|

| O-H Stretch | -OH | 3500 - 3200 | IR | Broad band due to hydrogen bonding. |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | IR, Raman | Typically weak to medium intensity. |

| C-H Stretch (Aliphatic) | -OCH₃ | 2980 - 2850 | IR, Raman | Characteristic of the methoxy group. |

| C=O Stretch | C=O (Ketone) | 1660 - 1640 | IR (Strong), Raman | Position influenced by conjugation and H-bonding. |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | IR, Raman | Multiple bands characteristic of the xanthone core. |

| C-O Stretch | Ar-O-CH₃, Ar-O-Ar | 1300 - 1200 | IR (Strong) | Asymmetric stretching modes. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The primary chromophore in this compound is the extensive conjugated system of the dibenzo-γ-pyrone (xanthone) nucleus. nih.gov This system typically gives rise to several strong absorption bands in the 200–400 nm range, corresponding to π→π* and n→π* electronic transitions.

The spectrum of the parent xanthone shows characteristic absorption bands. The presence of auxochromic substituents, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups, modifies the absorption profile. These electron-donating groups, through their lone pairs of electrons, extend the conjugation of the aromatic system, typically causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).

Studies on similarly substituted xanthones confirm this behavior. For instance, the introduction of a methoxy group at position 6 has been shown to significantly enhance UV absorption properties. nih.gov A study involving (6-methoxy-9-oxo-9H-xanthen-2-yl)methyl (E)-3-(2,4-dimethoxyphenyl)acrylate, a closely related structure, demonstrated strong absorption between 290-369 nm, highlighting its efficacy as a broad-spectrum UV absorber. nih.gov

| Approximate λmax (nm) | Electronic Transition | Associated Moiety |

|---|---|---|

| ~240-260 | π→π | Benzene Ring A |

| ~280-320 | π→π | Full conjugated system |

| ~340-380 | π→π* / n→π | Benzoyl system (Ring B + Carbonyl) |

X-ray Crystallography and Single Crystal Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of closely related analogues, such as 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one, provides a clear model for its expected solid-state structure. researchgate.net

The xanthone scaffold is an inherently rigid and predominantly planar tricyclic system. researchgate.net X-ray diffraction studies on various derivatives confirm that the three-ring system is nearly flat, with only minor deviations or slight twists along the longitudinal axis, which can be influenced by steric hindrance from bulky substituents. researchgate.net

In the crystal lattice, xanthone molecules typically arrange themselves in well-ordered patterns. The packing is often dominated by π-π stacking interactions, where the planar aromatic faces of adjacent molecules align, and by hydrogen bonding networks. In the case of this compound, one would expect molecules to form layered or stacked structures stabilized by these forces.

Intermolecular interactions are crucial for the cohesion and stability of the crystal structure. For this compound, several key interactions are anticipated:

O-H···O Hydrogen Bonding: The hydroxyl group at C6 is a strong hydrogen bond donor. It is expected to form a strong hydrogen bond with a suitable acceptor on an adjacent molecule, most likely the highly electronegative oxygen of the carbonyl group (C9=O) or potentially the oxygen of the methoxy group. This is a dominant interaction in stabilizing the crystal packing of hydroxylated xanthones. nih.gov

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H donors and the carbonyl or methoxy oxygen acceptors, also play a significant role in the supramolecular assembly, connecting molecules into larger two- or three-dimensional networks. researchgate.netdiva-portal.org

π-π Stacking: The planar aromatic nature of the xanthone core facilitates significant face-to-face π-π stacking interactions between parallel molecules, further contributing to the stability of the crystal lattice. nih.gov

Chiroptical Studies for Chiral Xanthone Derivatives

While this compound is an achiral molecule, the xanthone scaffold is frequently used to create chiral derivatives with important biological activities. nih.govnih.gov Chiroptical spectroscopy is a class of techniques essential for studying these chiral molecules. saschirality.org

The most common chiroptical technique is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. saschirality.orgacs.org Since enantiomers (non-superimposable mirror images) interact differently with circularly polarized light, they produce mirror-image CD spectra. This makes CD an invaluable tool for:

Determining Absolute Configuration: By comparing the experimental CD spectrum of a newly synthesized chiral xanthone to that of a known standard or to theoretical calculations, its absolute stereochemistry can be determined.

Assessing Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess of the sample.

Studying Enantioselectivity: In biological systems, different enantiomers often have different activities. CD spectroscopy can be used in conjunction with activity assays to correlate a specific stereochemistry with a biological or pharmacological effect. nih.gov

Chiral derivatives of xanthones are typically synthesized by coupling an enantiomerically pure moiety, such as an amino acid or amino alcohol, to the achiral xanthone core. mdpi.com The resulting CD spectra are then analyzed to confirm the structure and stereochemistry of these novel compounds.

Biosynthetic Pathways of Xanthones Relevant to 6 Hydroxy 1 Methoxy 9h Xanthen 9 One

Acetate-Malonate Pathway in Lower Organisms (e.g., Fungi, Bacteria)

In fungi, lichens, and bacteria, the biosynthesis of the xanthone (B1684191) core is primarily governed by the acetate-malonate pathway. Current time information in Shropshire, GB.ku.edunih.gov This pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units, which are condensed in a manner analogous to fatty acid synthesis. Current time information in Shropshire, GB.nih.gov The entire carbon framework of the xanthone molecule is derived from these simple building blocks through the action of polyketide synthases (PKSs). Current time information in Shropshire, GB.bohrium.com

The process begins with the formation of a poly-β-keto chain, an octaketide intermediate, through the repetitive condensation of acetate (B1210297) and malonate units. nih.govnih.gov This linear polyketide chain then undergoes a series of cyclization and aromatization reactions to form the xanthone structure. nih.govnih.gov In some fungi, such as species of Aspergillus and Penicillium, the pathway proceeds through an anthraquinone (B42736) intermediate like emodin (B1671224), which is then oxidatively cleaved and rearranged to form a benzophenone (B1666685) derivative before the final cyclization to a xanthone. Current time information in Shropshire, GB.nih.gov For instance, studies on Aspergillus nidulans have shown that the anthraquinone emodin and the benzophenone monodictyphenone (B1256110) are precursors to prenylated xanthones like shamixanthone. nih.gov

In bacteria, particularly actinomycetes, the biosynthesis of polycyclic xanthones also relies on Type II polyketide synthases. nih.govnih.gov These enzymes catalyze the formation of the polyketide backbone, which is then subjected to a series of modifications by tailoring enzymes to yield the final complex xanthone structure. nih.govnih.gov

Shikimate-Acetate Pathway in Higher Plants

In contrast to lower organisms, higher plants employ a mixed biosynthetic pathway, combining elements of both the shikimate and acetate-malonate pathways to construct the xanthone scaffold. nih.govnih.govmdpi.com This dual origin is a defining feature of xanthone biosynthesis in plants. nih.gov

Ring A of the xanthone structure is derived from the acetate-malonate pathway, where three molecules of malonyl-CoA are condensed. nih.govnih.gov Ring B, on the other hand, originates from the shikimate pathway, which provides aromatic precursors derived from phosphoenolpyruvate (B93156) and erythrose 4-phosphate. mdpi.comnih.gov

A key intermediate in this pathway is a benzophenone derivative, most commonly 2,3′,4,6-tetrahydroxybenzophenone. ku.edubohrium.commdpi.com This central molecule is formed by the condensation of a shikimate-derived aromatic acid (like 3-hydroxybenzoic acid) with three molecules of malonyl-CoA, a reaction catalyzed by benzophenone synthase (BPS). nih.govmdpi.com The subsequent regioselective oxidative cyclization of this benzophenone intermediate leads to the formation of the core tricyclic xanthone structure. mdpi.com

Enzymatic Mechanisms and Key Biosynthetic Intermediates

The formation and subsequent decoration of the xanthone scaffold are orchestrated by a suite of specialized enzymes. These can be broadly categorized into enzymes that form the core tricyclic structure and those that perform post-synthetic modifications.

The creation of the fundamental xanthone ring system is a critical step in the biosynthetic pathway, accomplished by different classes of enzymes in plants and lower organisms.

In Plants:

The key enzymatic step in plant xanthone biosynthesis is the intramolecular oxidative coupling of the benzophenone intermediate. This reaction is catalyzed by cytochrome P450 monooxygenases, which function as xanthone synthases. nih.govnih.gov These enzymes exhibit remarkable regioselectivity, dictating the final substitution pattern of the xanthone core. For example, in Hypericum species, different cytochrome P450 enzymes can catalyze the cyclization of 2,3′,4,6-tetrahydroxybenzophenone to form either 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which serve as precursors for a wide array of xanthone derivatives. mdpi.comnih.gov

| Enzyme Class | Specific Enzyme Example | Organism | Substrate | Product |

| Benzophenone Synthase (BPS) | BPS | Hypericum androsaemum | 3-hydroxybenzoyl-CoA + 3x malonyl-CoA | 2,4,6-trihydroxybenzophenone |

| Cytochrome P450 Monooxygenase | 1,3,7-THX synthase (CYP81AA1) | Hypericum calycinum | 2,3′,4,6-tetrahydroxybenzophenone | 1,3,7-trihydroxyxanthone |

| Cytochrome P450 Monooxygenase | 1,3,5-THX synthase (CYP81AA2) | Hypericum perforatum | 2,3′,4,6-tetrahydroxybenzophenone | 1,3,5-trihydroxyxanthone |

Once the basic xanthone scaffold is formed, it undergoes a variety of modifications by "tailoring" enzymes, which introduce functional groups that contribute to the vast structural diversity of xanthones. These modifications are crucial for the specific biological activities of the final compounds.

Methyltransferases:

Methylation is a common modification in xanthone biosynthesis, where methyl groups from S-adenosyl-L-methionine (SAM) are transferred to hydroxyl groups on the xanthone ring, forming methoxy (B1213986) substituents. researchgate.net This is a key step in the formation of compounds like 6-hydroxy-1-methoxy-9H-xanthen-9-one. For instance, in the biosynthesis of gentisin (B1671442) in Gentiana lutea, a methyltransferase is responsible for the methylation of a hydroxyl group on the xanthone core. mdpi.comnih.gov

Halogenases:

Halogenation, the incorporation of halogen atoms like chlorine or bromine, is another important tailoring reaction, particularly in xanthones produced by bacteria and fungi. nih.govresearchgate.net Flavin-dependent halogenases are a common class of enzymes that catalyze the regioselective halogenation of aromatic rings. researchgate.net For example, in the biosynthesis of the antibiotic lysolipin by Streptomyces, a halogenase is responsible for the chlorination of the xanthone core. nih.gov

| Tailoring Enzyme | Function | Example Compound |

| O-Methyltransferase | Adds a methyl group to a hydroxyl group | Gentisin |

| Flavin-dependent Halogenase | Adds a halogen atom (e.g., chlorine) to the aromatic ring | Lysolipin I |

| Prenyltransferase | Adds a prenyl group to the xanthone core | Shamixanthone |

| Glucosyltransferase | Adds a glucose moiety to the xanthone core | Mangiferin (B1668620) |

Genetic and Genomic Approaches to Biosynthesis Elucidation

Advances in genetics and genomics have revolutionized the study of natural product biosynthesis, including that of xanthones. These approaches allow for the identification and characterization of the genes and enzymes involved in these complex pathways.

A key finding from genomic studies is that the genes encoding the enzymes for a specific biosynthetic pathway are often located together in the genome in what is known as a biosynthetic gene cluster (BGC). nih.govnih.gov By sequencing the genomes of xanthone-producing organisms and using bioinformatic tools like antiSMASH, researchers can identify putative BGCs for xanthones. nih.gov

For example, the sequencing of the Aspergillus nidulans genome led to the identification of a BGC responsible for the production of the prenylated xanthone shamixanthone. nih.govnih.gov Subsequent targeted gene deletion experiments, where specific genes within the cluster are knocked out, have been instrumental in confirming the function of each gene in the pathway. ku.edunih.gov This approach has revealed the roles of polyketide synthases, cyclases, and other tailoring enzymes. nih.gov

Similarly, in bacteria like Streptomyces, genome mining has been used to discover novel xanthone BGCs. nih.gov The analysis of the citreamicin gene cluster in Streptomyces caelestis revealed the genes for a type II PKS, as well as various tailoring enzymes responsible for the final structure of these antibacterial xanthones. nih.gov These genomic and genetic techniques provide a powerful platform for understanding the biosynthesis of complex molecules like this compound and offer the potential for engineering the biosynthesis of novel xanthone derivatives. mdpi.comnih.gov

Structure Activity Relationship Sar Studies and Theoretical Modeling of Xanthone Derivatives, Including 6 Hydroxy 1 Methoxy 9h Xanthen 9 One Analogues

Positional and Substituent Effects on Biological Profiles

The diverse biological activities of xanthones, ranging from anticancer to antimicrobial, are highly dependent on their substitution patterns. nih.gov SAR studies have identified positions C-1, C-3, C-6, and C-8 as particularly crucial for influencing the biological activity of the xanthone (B1684191) core. nih.gov

The position of hydroxyl (-OH) groups on the xanthone ring significantly impacts the molecule's stability, electronic properties, and biological function. A hydroxyl group at the C-1 position, which is ortho to the carbonyl group (C=O), can form a strong intramolecular hydrogen bond with the carbonyl oxygen. mdpi.com This interaction creates a stable six-membered ring, enhances the planarity of the molecule, and influences its electron density distribution. mdpi.com Computational studies on monohydroxyxanthones have confirmed that the conformer with this intramolecular hydrogen bond is the most stable for 1-hydroxyxanthone (B191526). mdpi.com

Table 1: Effect of Hydroxyl Group Position on Anticancer Activity (T47D Cells)

| Compound | Hydroxyl Position(s) | IC₅₀ (µM) | Source |

|---|---|---|---|

| Xanthone | None | >1000 | ijcea.org |

| 1-Hydroxyxanthone | 1 | >1000 | ijcea.org |

| 3-Hydroxyxanthone | 3 | 100.19 | ijcea.org |

| 1,3-Dihydroxyxanthone | 1, 3 | 196.26 | ijcea.org |

| 3,6-Dihydroxyxanthone | 3, 6 | 457.71 | ijcea.org |

| 1,3,6-Trihydroxyxanthone | 1, 3, 6 | 134.19 | ijcea.org |

Methoxylation (-OCH₃) is another common substitution on the xanthone scaffold that significantly modulates biological activity. The presence and position of methoxyl groups can alter a compound's lipophilicity, steric profile, and electronic properties.

In a study of small methyl ketone herbicides, derivatives containing both hydroxyl and methoxy (B1213986) groups, or only methoxy groups, showed significant herbicidal activity, whereas derivatives with only hydroxyl groups were less effective. nih.gov This indicates that the methoxy group is crucial for this specific biological function. For example, the compound acetosyringone, a polysubstituted ketone, was among the most active herbicides tested. nih.gov

In the context of xanthine (B1682287) oxidase (XO) inhibition, the substitution pattern of methoxyl groups is critical. A study involving 14 xanthone derivatives revealed that the number and location of methoxy groups influenced their inhibitory activity. nih.gov For example, 6-hydroxy-1,7-dimethoxyxanthone was identified from Polygala sibirica and evaluated for its bioactivity. nih.gov The presence of di-ortho-substituted methoxyl groups can be identified by characteristic signals in ¹³C-NMR spectra and is a key feature in SAR analysis of these compounds. nih.gov Furthermore, research on chromone (B188151) derivatives using computational methods showed that an electron-donating methoxy group at the C-6 position helps to increase the fluorescence quantum yield, a property relevant for developing fluorescent probes. nih.gov

Prenylation, the attachment of isoprenyl (or more complex prenyl) groups, is a common modification in natural xanthones and is often a critical determinant of high biological activity, particularly in anticancer applications. mdpi.com The prenyl group can enhance the molecule's interaction with biological membranes and specific protein targets.

SAR studies consistently show that prenylation of the xanthone core, especially at the C-8 position, is important for potent biological activity. nih.gov For example, α-mangostin, which has two prenyl groups, is a well-known anticancer agent. mdpi.com The introduction of a prenyl group to 1-hydroxyxanthone was shown to dramatically increase its anticancer activity against the MCF-7 cell line. mdpi.com Similarly, xanthones with an isoprenyl substituent at C-8 and hydroxyl groups at C-1, C-3, and C-6 were found to be highly potent. nih.gov

Further cyclization involving a prenyl group and a neighboring hydroxyl group can lead to the formation of furan (B31954) or pyran rings, creating cyclized derivatives like dihydrofuranoxanthones. mdpi.com These modifications can further refine the biological activity profile. For instance, garciniafuran, a prenylated and cyclized xanthone, was among several derivatives isolated from Allanblackia monticola that showed significant antiplasmodial activity against Plasmodium falciparum, with IC₅₀ values ranging from 0.6 to 8.9 µg/ml. nih.gov

Table 2: Influence of Prenylation on Biological Activity

| Compound Class | Key Structural Feature | Observed Biological Activity | Source |

|---|---|---|---|

| Prenylated Xanthones | Isoprenyl group at C-8 | Potent anticancer activity | nih.gov |

| Prenylated Hydroxyxanthones | Prenyl group added to hydroxyxanthone | Dramatically increased anticancer activity | mdpi.com |

| Cyclized Prenylated Xanthones | Furan or pyran ring formation | Significant antiplasmodial activity | mdpi.comnih.gov |

The introduction of halogen atoms (F, Cl, Br, I) to the xanthone scaffold is a synthetic strategy used to modulate biological activity. Halogenation can alter the electronic distribution, lipophilicity, and metabolic stability of a molecule, potentially enhancing its potency or selectivity. researchgate.net

Studies on halogenated quinoid compounds, which share structural similarities with xanthones, have shown that the presence and number of chlorine atoms can lead to high insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com For xanthones specifically, the introduction of chlorine atoms has been explored to create new derivatives. For example, 3,6-dichloro-9H-xanthen-9-one can be synthesized from 3,6-dihydroxy-9H-xanthen-9-one and used as a precursor for further modifications. researchgate.net

Other substitutions, such as amino groups, also play a significant role. Bifunctionalized xanthones, with substitutions at both the C-3 and C-6 positions, have been shown to be more potent binders to G-quadruplex DNA than their mono-substituted counterparts. nih.govacs.org For example, xanthone derivatives symmetrically functionalized at the 3,6-positions with piperazinyl groups showed significant interaction with G-quadruplex DNA, whereas the mono-substituted versions showed negligible interaction. nih.gov This highlights the importance of the substitution pattern in designing molecules for specific biological targets like DNA. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental SAR studies. youtube.com Techniques like Density Functional Theory (DFT) are widely used to predict molecular geometries, electronic structures, and reactivity, helping to rationalize observed biological activities and guide the design of new derivatives. arxiv.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com In the context of xanthone research, DFT calculations are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of a xanthone derivative. nih.gov

Analyze Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. nih.gov A smaller gap generally implies higher reactivity.

Map Molecular Electrostatic Potential (MEP): Visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This helps predict how a molecule will interact with biological targets. nih.gov

Calculate Spectroscopic Properties: Predict IR and NMR spectra to aid in the structural elucidation of newly synthesized compounds. core.ac.uk

For example, a computational study of monohydroxyxanthones used DFT to analyze how the position of the hydroxyl group affects electron density distribution and dipole moments. mdpi.com Another study used DFT calculations to analyze the electronic properties of a compound isolated from Diospyros kaki, correlating its electronic structure with its inhibitory activity against xanthine oxidase. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, such as UV-Vis absorption and fluorescence. nih.gov Researchers have used TD-DFT to investigate the fluorescence characteristics of chromone derivatives, which are structurally related to xanthones, to understand how different substituents affect their optical properties for potential use as fluorescent probes. nih.gov These computational approaches, often combined with molecular docking, are integral to modern drug discovery and SAR analysis, providing a theoretical framework to understand the structure-function relationships of xanthone derivatives. nih.govresearchgate.net

Table 3: Applications of DFT in Xanthone Research

| Application | Description | Example from Research | Source |

|---|---|---|---|

| Structure Optimization | Finding the lowest energy (most stable) conformation of a molecule. | Optimization of hydroxyxanthone structures to confirm intramolecular hydrogen bonding. | mdpi.com |

| FMO Analysis | Calculating HOMO-LUMO energies to assess chemical reactivity and stability. | Investigation of a natural product's electronic structure to understand its role as an enzyme inhibitor. | nih.gov |

| MEP Analysis | Identifying electron-rich and electron-poor regions to predict intermolecular interactions. | Analysis of electrophilic and nucleophilic sites on a phthalonitrile (B49051) derivative to understand interactions with DNA bases. | core.ac.uk |

| QSAR Modeling | Developing quantitative structure-activity relationship models based on computed descriptors. | Using 3D-QSAR models based on docking to understand structural requirements for xanthine oxidase inhibitors. | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For xanthone derivatives, including analogues of 6-hydroxy-1-methoxy-9H-xanthen-9-one, QSAR studies are instrumental in predicting the bioactivity of novel compounds and guiding the design of more potent molecules. nih.gov These models are developed by calculating various molecular descriptors and relating them to experimental activity, such as the half-maximal inhibitory concentration (IC50). jmolekul.com

Several QSAR models have been developed for different biological activities of xanthone derivatives. In one study focusing on anticancer properties, a QSAR model was developed for ten novel xanthone derivatives against WiDR cell lines. nih.gov The structures were optimized using the semi-empirical Austin Model-1 (AM1) method, which is noted for its speed and accuracy with large molecules. nih.govnih.gov The resulting best-fit equation highlighted the importance of electronic properties and lipophilicity:

log 1/IC50 = -8.124 qC1 - 35.088 qC2 - 6.008 qC3 + 1.831 µ + 0.540 logP - 9.115 nih.gov

This equation indicates that the cytotoxic activity of these xanthone derivatives is significantly influenced by the net atomic charges at positions C1, C2, and C3 of the xanthone core, as well as the dipole moment (µ) and the logarithm of the partition coefficient (logP). nih.govnih.gov

Another QSAR study on 24 hydroxyxanthone derivatives as anticancer agents yielded a model emphasizing the role of atomic charges at different positions on the xanthone scaffold. researchgate.net The derived model was:

LogIC50 = –9.132 qC1 + 28.853 qC5 + 2.456 qC6 – 7.375 qC10 – 5.112 qC11 + 3.900 researchgate.net

This model was successfully used to design and predict the IC50 values of new halogen-substituted hydroxyxanthone derivatives. researchgate.net Similarly, a QSAR analysis of 26 xanthone derivatives against the HepG2 liver cancer cell line identified volume, mass, surface area, logP, dipole moment, and HOMO/LUMO energies as key descriptors influencing cytotoxic activity. jmolekul.com These studies collectively demonstrate that modifications to the electronic and steric properties of the xanthone scaffold are crucial for modulating biological activity. nih.govjmolekul.com

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction at an atomic level. preprints.org This technique is widely used to explore the mechanism of action for xanthone derivatives by identifying their potential binding modes within the active sites of various protein targets. nih.govpreprints.org The ability of the xanthone scaffold to bind to multiple receptors is a key reason for its diverse biological activities. nih.gov

Docking studies on xanthone analogues have revealed interactions with several protein targets implicated in cancer and inflammation. For instance, one study showed that a novel xanthone derivative formed favorable binding interactions with telomerase, cyclooxygenase-2 (COX-2), and cyclin-dependent kinase-2 (CDK2), suggesting multiple mechanisms for its anticancer effect. nih.govnih.gov Another investigation found that chlorinated-hydroxyxanthones could inhibit the c-KIT protein through hydrogen bond interactions with key amino acid residues such as Asp810, Cys809, Ile789, His790, and Leu644. nih.gov

In the context of anti-inflammatory activity, xanthone-amino acid conjugates were synthesized and evaluated. nih.gov Molecular docking studies of these compounds showed high docking scores against microbial and inflammatory protein targets, correlating well with their observed in vitro activities. nih.gov Similarly, studies targeting the enzyme aromatase, a key target in breast cancer, have used molecular docking to evaluate the binding interactions of newly synthesized hydroxyxanthone and prenylated xanthone derivatives. upm.edu.my Furthermore, modified alpha-mangostin (B1666899) derivatives, which are structurally related to xanthones, have been docked against β-tubulin, a target for anti-Acanthamoeba agents, revealing strong binding scores and specific hydrogen bond interactions. nih.govresearchgate.net These studies underscore the utility of molecular docking in elucidating the ligand-receptor interactions that govern the biological effects of xanthone analogues.

Matched Molecular Pairs (MMPs) Analysis for SAR Derivation

Matched Molecular Pairs (MMP) analysis is a powerful cheminformatics technique used to systematically study Structure-Activity Relationships (SAR). researchgate.netblogspot.com The method involves identifying pairs of compounds that differ by only a single, well-defined structural transformation at a specific site. rsc.org By analyzing the change in biological activity associated with this specific structural change across many pairs, researchers can derive valuable SAR rules and guide lead optimization. blogspot.comnih.gov

The MMP concept has been extended to Matching Molecular Series (MMS), which are sets of compounds where every compound has an MMP relationship with every other compound in the series. rsc.org This approach allows for a more robust analysis of how substitutions at a single site influence activity. rsc.org

An MMP analysis was conducted on a large library of natural and synthetic xanthone derivatives to identify structural modifications that influence their activity related to counteracting oxidative stress. mdpi.com The study identified 58 matched molecular pairs that covered 13 different types of structural substitutions. The analysis systematically categorized the effect of each transformation on the compound's activity as being neutral, increased, or decreased. mdpi.com This approach provides clear, interpretable rules for medicinal chemists. For example, the transformation of a hydrogen atom to a dibromomethyl group (C(Br)Br >> H) was found to increase activity. mdpi.com This type of detailed analysis helps in understanding the SAR landscape and provides actionable insights for designing new analogues with improved properties.

Table of Mentioned Compounds

Future Directions and Emerging Research Avenues for 6 Hydroxy 1 Methoxy 9h Xanthen 9 One and Xanthone Research

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for synthesizing the xanthone (B1684191) core have been well-established, future research is increasingly focused on developing more efficient, sustainable, and diversity-oriented synthetic strategies. researchgate.netresearchgate.net Traditional routes, such as the Grover, Shah, and Shah reaction or syntheses via benzophenone (B1666685) and diaryl ether intermediates, often require harsh conditions. researchgate.netresearchgate.net Modern methodologies aim to overcome these limitations.

Emerging synthetic approaches include:

Microwave-Assisted Organic Synthesis (MAOS): This "non-classical" methodology has been successfully used to optimize the synthesis of prenylated xanthones, reducing reaction times and improving yields. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysis has enabled novel annulation strategies, such as the reaction between salicylaldehydes and 1,2-dibromoarene derivatives, to construct the xanthone scaffold. researchgate.netresearchgate.net

Advanced Reagents: The use of highly efficient reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) allows for direct cyclization, often providing remarkable yields (80-95%) and avoiding the need for isolating benzophenone intermediates. researchgate.netnih.gov

Domino and Benzyne-Mediated Reactions: The development of domino-type reactions and syntheses via benzyne (B1209423) intermediates represent innovative approaches that can build molecular complexity in fewer steps. researchgate.netresearchgate.net

Heterogeneous Catalysis: The use of solid catalysts, such as Montmorillonite K-10 clay, especially in combination with microwave irradiation, offers a greener and more sustainable alternative for key synthetic steps like prenylation. nih.gov

These advanced methodologies not only provide more efficient access to known xanthones but also enable the creation of novel structures that are not accessible through natural biosynthetic pathways. researchgate.net

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Grover, Shah, and Shah Reaction | Condensation of salicylic (B10762653) acids with polyphenolic compounds, often using strong acid catalysts like zinc chloride/phosphoryl chloride. | Classical, well-established. | researchgate.net |

| Benzophenone/Diaryl Ether Routes | A two-step process involving the formation of a benzophenone or diaryl ether intermediate followed by cyclization to form the xanthone core. | Versatile for creating various substitution patterns. | researchgate.netresearchgate.net |

| Eaton's Reagent | Direct one-pot cyclization of starting materials (e.g., 2,4,6-trihydroxybenzoic acid and phloroglucinol) using a P2O5/MeSO3H mixture. | High yields (80-95%), avoids intermediates, efficient. | researchgate.netnih.gov |

| Palladium-Catalyzed Annulation | Cross-coupling reactions to form the tricyclic system, a newer approach in xanthone synthesis. | High efficiency, mild reaction conditions. | researchgate.netresearchgate.net |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to accelerate reactions, such as the synthesis of prenylated xanthones. | Reduced reaction times, improved yields, sustainable. | nih.gov |

Exploration of Undiscovered Natural Sources and Structural Diversity

Xanthones are secondary metabolites found in a variety of natural sources, including higher plants, fungi, and lichens. frontiersin.orgresearchgate.net While plant families like Clusiaceae (Guttiferae), Gentianaceae, and Hypericaceae are well-known for being rich sources, future research will focus on exploring untapped biodiversity to discover novel xanthone structures. nih.govnih.govnih.gov

Key research avenues include:

Systematic Investigation of Known Families: A review of isolations between 2012 and 2019 showed that 48% of xanthones came from the Clusiaceae family and 16% from Gentianaceae. nih.gov Continued systematic investigation of species within these and other known families like Moraceae and Polygalaceae is likely to yield new derivatives. nih.gov

Exploring Marine and Microbial Sources: Marine organisms and microorganisms like fungi (e.g., Aspergillus, Penicillium) represent a vast and relatively underexplored reservoir of unique chemical diversity. nih.govnumberanalytics.com These sources may produce xanthones with novel skeletons and substitution patterns not seen in terrestrial plants.

Characterizing Structural Diversity: The structural diversity of xanthones is immense, ranging from simple oxygenated xanthones to complex caged and polycyclic structures. nih.govscienceopen.comnih.gov For instance, caged Garcinia xanthones are a class of nearly 200 compounds with a distinctive and complex architecture. scienceopen.com Future work will involve the isolation and characterization of these intricate molecules, which often possess potent biological activities. scienceopen.compsu.edu

| Source Family | Examples of Genera/Species | Example Compounds | Reference |

|---|---|---|---|

| Clusiaceae (Guttiferae) | Garcinia mangostana, Garcinia hanburyi | α-Mangostin, Gambogic Acid, Garcinones | scienceopen.commdpi.comgemtaste.com |

| Gentianaceae | Gentiana lutea, Swertia chirata | Gentisin (B1671442), Gentiacaulein | nih.govresearchgate.net |

| Hypericaceae | Hypericum perforatum | 1,3,6,7-tetrahydroxyxanthone | nih.govgemtaste.com |

| Moraceae | Cudrania cochin | Cudraxanthone | nih.gov |

| Polygalaceae | Polygala vulgaris | 1,7-dihydroxy-3-methoxyxanthone | researchgate.net |

| Fungi | Aspergillus, Penicillium | Various unique xanthone derivatives | numberanalytics.com |

Advanced Mechanistic Elucidation of Biological Activities at Molecular and Cellular Levels

While numerous biological activities have been reported for xanthones, a deep understanding of their mechanisms of action at the molecular and cellular levels is often incomplete. nih.gov Future research will move beyond phenotypic screening to pinpoint the precise molecular targets and signaling pathways modulated by compounds like 6-hydroxy-1-methoxy-9H-xanthen-9-one.

Key areas for investigation include:

Target Identification: Xanthones are known to interact with a range of protein receptors, including cyclooxygenases, protein kinases, and topoisomerases. nih.gov Advanced techniques such as proteomics, chemical biology probes, and thermal shift assays will be crucial for definitively identifying the direct binding partners of specific xanthones.

Signaling Pathway Analysis: Research has shown that xanthones can modulate critical signaling pathways, such as NF-κB, MAPK, and those involving the VEGF receptor. mdpi.com Future studies will use transcriptomics (RNA-seq) and phosphoproteomics to map the downstream effects of xanthone treatment comprehensively, revealing how they regulate inflammatory, proliferative, and angiogenic processes.

Elucidation of Novel Mechanisms: Emerging evidence points to novel mechanisms, such as the modulation of the Nrf2 antioxidant response pathway and the direct disruption of bacterial cell walls by interacting with components like lipoteichoic acid. nih.govnih.gov Further investigation into these and other non-classical mechanisms will open new therapeutic avenues.

Advanced Spectroscopic Techniques: The use of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is essential not only for structure elucidation but also for studying the interactions between xanthones and their biological targets, providing insights into their mode of action. nih.govbenthamdirect.comresearchgate.net

| Mechanism/Target | Biological Effect | Example Xanthone | Reference |

|---|---|---|---|

| Inhibition of Protein Kinases (e.g., ERK1/2-MAPK) | Antiproliferative, Anti-angiogenic | α-Mangostin | nih.govmdpi.com |

| Inhibition of Topoisomerase II | Cytotoxic, Anticancer | Psorospermin | eurekaselect.com |

| Modulation of NF-κB Pathway | Anti-inflammatory | General Xanthone Derivatives | mdpi.com |

| Activation of Caspase Proteins | Induction of Apoptosis | Compound 1j (a 1,2,3-triazole derivative) | nih.govnih.gov |

| Interaction with Bacterial Gyrase | Antibacterial (DNA synthesis inhibition) | Compound XT17 | nih.gov |

| Modulation of Nrf2 Pathway | Antioxidant, Anti-inflammatory | Synthetic Xanthone Derivatives | nih.gov |

Design and Synthesis of Highly Potent and Selective Xanthone Analogues

A major thrust of future research lies in the rational design and synthesis of new xanthone analogues with improved potency, selectivity, and drug-like properties. nih.gov This often involves using a naturally occurring or simple synthetic xanthone as a lead compound and performing structural modifications based on structure-activity relationship (SAR) studies. nih.gov

Key strategies include:

Hybrid Molecules: Synthesizing hybrid molecules that combine the xanthone scaffold with other pharmacologically active heterocycles, such as pyrazole (B372694) or 1,2,4-triazole, to create compounds with enhanced or synergistic activities. nih.govresearchgate.net

Targeted Substitutions: SAR studies have identified key positions on the xanthone nucleus (C-1, C-3, C-6, and C-8) where substitutions can significantly influence biological activity. nih.gov Future work will involve creating libraries of derivatives with diverse functional groups (e.g., amines, halogens, alkyl chains) at these positions to optimize target engagement. nih.gov

Ring Fusions: The fusion of additional rings, such as pyran or furan (B31954), to the xanthone skeleton has yielded highly potent cytotoxic agents. eurekaselect.com Further exploration of novel fused systems is a promising avenue for discovering new anticancer drug candidates.

Improving Pharmacokinetics: Modifications can be designed not only to enhance potency but also to improve properties like solubility and cell permeability. For example, the conjugation of xanthones with a triphenylphosphonium group has been shown to improve efficacy in antimalarial compounds. nih.gov

| Structural Modification | Resulting Compound Type | Impact on Biological Activity | Reference |

|---|---|---|---|

| Addition of a 1,2,3-triazole ring at C3 | Triazole-xanthone hybrid | Increased cytotoxic activity against A549 lung cancer cells. | nih.gov |

| Fusion of a pyran ring | Pyranoxanthone | Potent cytotoxic and antiproliferative effects. | nih.goveurekaselect.com |

| Addition of an 8-diethylamino group | Aminated pyranoxanthone | Enhanced growth inhibition in multiple tumor cell lines. | nih.gov |

| Conjugation with a heterocyclic moiety (e.g., pyrazole) | Hybrid-xanthone | Enhanced anti-inflammatory potential via COX-2 inhibition. | nih.govresearchgate.net |

| Introduction of electron-withdrawing groups | Xanthohumol (B1683332) analogue | Potent thioredoxin reductase inhibition and cytotoxicity. | acs.org |

Integration of Cheminformatics, Machine Learning, and Artificial Intelligence in Xanthone Drug Discovery

The integration of computational tools is set to revolutionize xanthone research, accelerating the discovery and development of new therapeutic agents. Cheminformatics, machine learning (ML), and artificial intelligence (AI) can process vast datasets to identify patterns and make predictions that would be impossible through experimental work alone.

Future applications include:

Predictive Modeling: Developing robust Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms to predict the biological activity of virtual xanthone libraries. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Molecular Docking and Simulation: Using computational docking to screen large databases of xanthones against specific protein targets (e.g., COX-2, bacterial gyrase) to predict binding affinities and modes of interaction. nih.govresearchgate.netresearchgate.net Molecular dynamics simulations can further elucidate the stability and dynamics of these interactions.

ADMET Prediction: Employing in silico tools (e.g., SwissADME, ProTox-II) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new xanthone analogues early in the design phase, reducing late-stage failures. researchgate.net

Multi-Target Ligand Design: Utilizing AI to design single molecules ("multi-target-directed ligands") capable of modulating multiple targets involved in complex diseases like Alzheimer's, a strategy for which xanthones are well-suited. preprints.org

De Novo Drug Design: Leveraging generative AI models to design entirely new xanthone-based structures with optimized properties for a specific therapeutic target, moving beyond simple modification of existing scaffolds.

The synergy between these computational approaches and traditional experimental research will significantly streamline the pipeline from initial hit discovery to the development of optimized lead compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.